GDP-Man

Description

Properties

IUPAC Name |

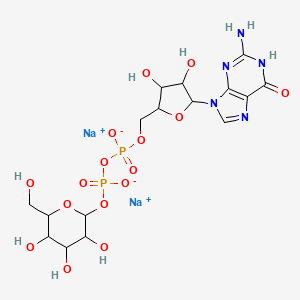

disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAGKSFNHBWACO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5Na2O16P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into GDP-Mannose Biosynthesis: A Technical Guide for Researchers

The second round of searches yielded more specific quantitative data, particularly for GMPPB, and provided additional details on experimental protocols. I found kinetic parameters (Km and Vmax) for pig liver GMPPB and some information on PMM2 isozymes. I also gathered more context on the regulation of the pathway, including allosteric inhibition of GMPPB. The searches also provided leads on inhibitors and activators, which is crucial for the drug development audience.

However, I still need to consolidate the quantitative data for all three enzymes (MPI, PMM2, and GMPPB) into the requested tabular format. While I have some kinetic data, a more comprehensive collection from different mammalian sources would be ideal for a thorough comparison. For the experimental protocols, I need to synthesize the information from various sources to create detailed, step-by-step instructions for each enzyme assay and for GDP-mannose quantification. I also need to flesh out the section on the pathway's relevance to drug development, using the information on inhibitors and activators I've found. Finally, I need to create all the specified Graphviz diagrams.

The plan is now to move into the content generation phase, starting with the quantitative data tables, followed by the detailed experimental protocols, the pathway diagrams, and finally the complete technical guide, integrating all the gathered information. I believe I have enough information to proceed without further searches at this point, by carefully compiling and structuring the existing findings.

For researchers, scientists, and drug development professionals, a thorough understanding of the GDP-mannose biosynthesis pathway is critical for advancements in glycobiology and the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core pathway in mammalian cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The Core Pathway: From Fructose-6-Phosphate (B1210287) to GDP-Mannose

The de novo synthesis of guanosine (B1672433) diphosphate-mannose (GDP-mannose), the central donor of mannose for glycosylation reactions, is a two-step enzymatic process primarily occurring in the cytoplasm of mammalian cells. This pathway converts fructose-6-phosphate, an intermediate of glycolysis, into the activated sugar nucleotide GDP-mannose.

The first committed step is the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate (B13060355), a reaction catalyzed by phosphomannose isomerase (MPI) , also known as mannose-6-phosphate isomerase (PMI). Subsequently, mannose-6-phosphate is converted to mannose-1-phosphate by phosphomannomutase 2 (PMM2) . The final step involves the conversion of mannose-1-phosphate and guanosine triphosphate (GTP) into GDP-mannose and pyrophosphate, a reaction catalyzed by mannose-1-phosphate guanylyltransferase beta (GMPPB) , also referred to as GDP-mannose pyrophosphorylase (GMPP).[1]

Quantitative Data on Pathway Enzymes

The efficiency and flux through the GDP-mannose biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. Below is a summary of key quantitative data for MPI, PMM2, and GMPPB from mammalian sources.

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |

| Phosphomannose Isomerase (MPI) | Human (recombinant) | Fructose-6-Phosphate | 0.15 mM | 7.78 µmol/(min·mg) | [2] |

| Phosphomannomutase 2 (PMM2) | Human (recombinant) | Mannose-1-Phosphate | Data not available | Data not available | [3] |

| Human (recombinant) | Glucose-1-Phosphate | Data not available | 20-fold lower than with Mannose-1-Phosphate | [3] | |

| Mannose-1-phosphate Guanylyltransferase Beta (GMPPB) | Pig (Liver) | Mannose-1-Phosphate | 0.2 mM | 0.56 mmol/min/mg | [4] |

| Pig (Liver) | GTP | 0.36 mM | Data not available | [4] | |

| Pig (Liver) | GDP-Mannose | 39 nM | 14 nmol/min/mg (reverse reaction) | [4] |

Regulation of the Pathway and Relevance to Drug Development

The biosynthesis of GDP-mannose is a tightly regulated process to ensure an adequate supply for glycosylation while preventing the accumulation of potentially toxic intermediates. The activity of GMPPB, the final enzyme in the pathway, is subject to allosteric feedback inhibition by its product, GDP-mannose.[5] This regulatory mechanism allows the cell to maintain homeostasis of the GDP-mannose pool.

Given the essential role of glycosylation in numerous physiological and pathological processes, including cancer and infectious diseases, the enzymes of the GDP-mannose biosynthesis pathway represent attractive targets for drug development.

-

Inhibitors: The development of specific inhibitors for MPI, PMM2, and GMPPB could be a promising strategy for anti-cancer and anti-viral therapies.[6] For instance, disrupting GDP-mannose synthesis in pathogenic organisms that rely on mannose-containing glycans for virulence is a key area of research.[7][8] Several small molecule inhibitors of GDP-mannose pyrophosphorylase have been identified through high-throughput screening.[7]

-

Activators: Conversely, in the context of congenital disorders of glycosylation (CDGs) caused by deficiencies in this pathway (e.g., PMM2-CDG), the development of small molecule activators could offer therapeutic benefits.[9]

Experimental Protocols

Accurate measurement of enzyme activity and metabolite levels is crucial for studying the GDP-mannose biosynthesis pathway. The following sections provide detailed methodologies for key experiments.

Phosphomannose Isomerase (MPI) Activity Assay

This coupled spectrophotometric assay measures the conversion of fructose-6-phosphate to mannose-6-phosphate.

Principle: The product of the MPI reaction in the reverse direction, fructose-6-phosphate, is converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase (PGI). Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl2 (5 mM)

-

NADP+ (1 mM)

-

Mannose-6-phosphate (substrate, 2 mM)

-

Phosphoglucose isomerase (PGI) (1 U/mL)

-

Glucose-6-phosphate dehydrogenase (G6PDH) (1 U/mL)

-

Cell or tissue lysate containing MPI

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a master mix containing Tris-HCl buffer, MgCl2, NADP+, PGI, and G6PDH.

-

Add the cell or tissue lysate to the wells of a 96-well plate.

-

Add the master mix to each well.

-

Initiate the reaction by adding mannose-6-phosphate.

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) at 37°C.

-

Calculate the rate of NADPH formation from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Phosphomannomutase 2 (PMM2) Activity Assay

This is a coupled spectrophotometric assay to determine the activity of PMM2.[10]

Principle: The product of the PMM2 reaction, mannose-6-phosphate, is converted to fructose-6-phosphate by MPI. Fructose-6-phosphate is then converted to glucose-6-phosphate by PGI, which is subsequently oxidized by G6PDH, leading to the production of NADPH, monitored at 340 nm.

Materials:

-

HEPES buffer (20 mM, pH 7.1)

-

KCl (25 mM)

-

Dithiothreitol (DTT) (1 mM)

-

Leupeptin (10 µg/mL)

-

Antipain (10 µg/mL)

-

Mannose-1-phosphate (substrate)

-

All reagents for the coupled reaction as described in the MPI assay (MPI, PGI, G6PDH, NADP+, MgCl2)

-

Cell lysate

-

Spectrophotometer

Procedure:

-

Homogenize cells in a buffer containing HEPES, KCl, DTT, and protease inhibitors.[10]

-

Centrifuge the homogenate and collect the supernatant.[10]

-

Determine the total protein concentration of the supernatant.

-

Set up the reaction mixture containing all the coupling enzymes and substrates, except for mannose-1-phosphate.

-

Add the cell lysate to the mixture.

-

Initiate the reaction by adding mannose-1-phosphate.

-

Monitor the increase in absorbance at 340 nm at 30°C.[10]

GDP-Mannose Pyrophosphorylase B (GMPPB) Activity Assay

This assay directly measures the formation of GDP-mannose using high-performance liquid chromatography (HPLC).

Principle: The enzymatic reaction is allowed to proceed for a defined time, and then stopped. The reaction mixture is then analyzed by HPLC to separate and quantify the product, GDP-mannose.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl2 (1 mM)

-

Mannose-1-phosphate (0.5 mM)

-

GTP (0.25 mM)

-

Purified GMPPB enzyme or cell lysate

-

NaOH (10 M) for reaction termination

-

HPLC system with an anion-exchange column

-

UV detector set to 260 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, mannose-1-phosphate, and GTP.

-

Add the purified GMPPB or cell lysate to initiate the reaction.

-

Incubate at 37°C for a specific time (e.g., 5 minutes).

-

Stop the reaction by adding NaOH.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Inject the supernatant onto the anion-exchange HPLC column.

-

Separate the nucleotides using an appropriate buffer gradient.

-

Quantify the GDP-mannose peak by integrating its absorbance at 260 nm and comparing it to a standard curve.

Quantification of Intracellular GDP-Mannose by HPLC

This protocol allows for the quantification of the cellular pool of GDP-mannose.

Principle: Cellular metabolites are extracted and then separated by HPLC for quantification of GDP-mannose by UV detection.

Materials:

-

Mammalian cells in culture

-

Cold acetonitrile (B52724) for extraction

-

Phosphate buffered saline (PBS)

-

HPLC system with a C18 column (e.g., Poroshell EC-C18)[11]

-

Mobile Phase A: Ammonium Acetate buffer (e.g., 100 mM, pH 5.5)[11]

-

Mobile Phase B: Acetonitrile[11]

-

UV detector set at 254 nm[11]

Procedure:

-

Harvest cultured cells and wash with cold PBS.

-

Extract metabolites by adding cold acetonitrile and incubating on ice.

-

Centrifuge to pellet cell debris.

-

Transfer the supernatant to a new tube and evaporate to dryness (e.g., under a stream of nitrogen).

-

Reconstitute the dried extract in a suitable buffer (e.g., 0.1% formic acid in water).[12]

-

Inject the reconstituted sample onto the C18 HPLC column.

-

Elute the compounds using a gradient of Mobile Phase B in Mobile Phase A.

-

Detect GDP-mannose by its absorbance at 254 nm and quantify using a standard curve.[11]

This comprehensive guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the GDP-mannose biosynthesis pathway in mammalian cells. Further investigation into the intricate regulatory mechanisms and the development of more specific modulators will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.

References

- 1. Reactome | Synthesis of GDP-mannose [reactome.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Reactome | GMPPB converts Mannose-1-phosphate to GDP-Mannose [reactome.org]

- 6. GDP-Mannose Inhibitor Development Service - CD BioGlyco [bioglyco.com]

- 7. Inhibitors of Leishmania GDP-Mannose Pyrophosphorylase Identified by High-Throughput Screening of Small-Molecule Chemical Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkyl-Resorcinol Derivatives as Inhibitors of GDP-Mannose Pyrophosphorylase with Antileishmanial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TOWARDS A THERAPY FOR PHOSPHOMANNOMUTASE 2 DEFECIENCY, THE DEFECT IN CDG-Ia PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Linchpin of Glycosylation: A Technical Guide to GDP-Mannose Pyrophosphorylase in Yeast

An In-depth Examination of a Critical Enzyme for Cell Wall Integrity, Protein Modification, and Fungal Viability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine diphosphate (B83284) (GDP)-mannose pyrophosphorylase (GMP), encoded by the essential gene VIG9 (also known as PSA1, SRB1, or MPG1) in Saccharomyces cerevisiae, is a pivotal enzyme in yeast physiology. It catalyzes the synthesis of GDP-mannose, a crucial precursor for all mannosylation reactions. These processes are fundamental for the biosynthesis of the yeast cell wall, proper protein glycosylation, and the formation of glycosylphosphatidylinositol (GPI) anchors. Consequently, GMP is indispensable for cell viability, morphogenesis, and integrity. This technical guide provides a comprehensive overview of the function of GMP in yeast, detailing its role in key metabolic pathways, the phenotypic consequences of its dysfunction, and methodologies for its study. This information is critical for researchers investigating fungal biology and for professionals developing novel antifungal therapeutics targeting this essential enzymatic activity.

Introduction: The Central Role of GDP-Mannose Pyrophosphorylase

In the landscape of yeast biochemistry, the synthesis of nucleotide sugars is a critical juncture that fuels a multitude of essential cellular processes. Among these, the production of GDP-mannose stands out for its far-reaching implications. GDP-mannose pyrophosphorylase (GMP) is the enzyme responsible for this vital reaction, catalyzing the conversion of GTP and mannose-1-phosphate into GDP-mannose and pyrophosphate.

This enzymatic step is the gateway to a vast network of glycosylation pathways that are fundamental to the yeast life cycle. The GDP-mannose produced by GMP serves as the primary mannosyl donor for the synthesis of N-linked and O-linked mannans, phosphomannans, and the glycosylphosphatidylinositol (GPI) anchors that tether many proteins to the cell surface. These complex carbohydrates are integral components of the yeast cell wall, a dynamic structure that provides osmotic support, determines cell shape, and mediates interactions with the environment.

Given its central role, it is unsurprising that GMP is essential for the viability of yeast.[1][2] Null mutations in the VIG9 gene are lethal, underscoring the indispensability of GDP-mannose synthesis.[1][3] Conditional mutants, such as temperature-sensitive strains, exhibit a cascade of severe phenotypes, including defects in cell wall integrity leading to cell lysis, aberrant protein glycosylation, and hypersensitivity to a range of chemical agents.[2][3] This essentiality and the conservation of the pathway in pathogenic fungi make GMP a compelling target for the development of novel antifungal drugs.

This guide will delve into the technical details of GMP function, presenting quantitative data, experimental protocols, and pathway visualizations to provide a thorough resource for the scientific community.

Biochemical Function and Pathway Integration

GDP-mannose pyrophosphorylase catalyzes a reversible reaction that is the final and committed step in the de novo synthesis of GDP-mannose. The synthesis pathway begins with fructose-6-phosphate (B1210287), an intermediate of glycolysis, and proceeds through two enzymatic steps to produce mannose-1-phosphate, the substrate for GMP.

The GDP-Mannose Synthesis Pathway

The synthesis of GDP-mannose from fructose-6-phosphate can be summarized in the following three enzymatic reactions:

-

Phosphomannose Isomerase (PMI) : Fructose-6-phosphate is isomerized to mannose-6-phosphate.

-

Phosphomannomutase (PMM) : Mannose-6-phosphate is converted to mannose-1-phosphate.

-

GDP-Mannose Pyrophosphorylase (GMP) : Mannose-1-phosphate reacts with GTP to form GDP-mannose and pyrophosphate.

The GDP-mannose synthesized in the cytoplasm is then transported into the lumen of the endoplasmic reticulum and Golgi apparatus, where it serves as the substrate for various mannosyltransferases.

Quantitative Data

Precise quantitative data is essential for a thorough understanding of enzyme function and for modeling metabolic pathways. Below are tables summarizing key quantitative parameters related to GDP-mannose pyrophosphorylase and the composition of the yeast cell wall.

Kinetic Parameters of GDP-Mannose Pyrophosphorylase

| Parameter | Substrate | Value | Source |

| Km | GTP | 0.2 mM | [3] |

| Km | Mannose-1-Phosphate | 0.01 mM | [3] |

| Inhibition | GDP-Mannose | Competitive with GTP (Ki = 14.7 µM) | [3] |

| Inhibition | GDP-Mannose | Uncompetitive with Mannose-1-Phosphate (Ki = 115 µM) | [3] |

| Table 1: Kinetic parameters of GDP-mannose pyrophosphorylase from Salmonella enterica.[3] |

Cell Wall Composition in Saccharomyces cerevisiae

The cell wall of S. cerevisiae is a complex structure primarily composed of polysaccharides and proteins. The relative abundance of these components can be affected by mutations in genes involved in their synthesis, such as VIG9.

| Component | Wild-Type Abundance (% of dry weight) | Expected Change in vig9 Mutants | Source |

| β-1,3-Glucan | 29-64% | Decrease | [4][5] |

| β-1,6-Glucan | ~12% | Decrease | [6] |

| Mannan (from mannoproteins) | 30-50% | Significant Decrease | [7] |

| Chitin | 1-2% | Potential Compensatory Increase | [4][6] |

| Protein | ~13% | Altered Glycosylation | [8] |

| Table 2: Typical cell wall composition of wild-type S. cerevisiae and expected alterations in vig9 mutants. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of GDP-mannose pyrophosphorylase in yeast.

GDP-Mannose Pyrophosphorylase Activity Assay

This protocol describes a method for measuring the activity of GMP in yeast cell extracts. The assay is based on the quantification of GDP-mannose produced from mannose-1-phosphate and GTP.

Materials:

-

Yeast cell culture

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitor cocktail)

-

Glass beads (0.5 mm diameter)

-

Reaction Buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl2)

-

Mannose-1-Phosphate solution (10 mM)

-

GTP solution (10 mM)

-

Stopping Solution (e.g., perchloric acid or heat inactivation)

-

HPLC system with an anion-exchange column for nucleotide sugar analysis

Procedure:

-

Preparation of Yeast Cell Extract:

-

Grow yeast cells to mid-log phase in appropriate media.

-

Harvest cells by centrifugation and wash with ice-cold water.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by vortexing with glass beads at 4°C.

-

Clarify the lysate by centrifugation to obtain the crude cell extract.

-

Determine the protein concentration of the extract (e.g., using a Bradford assay).[9]

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing Reaction Buffer, mannose-1-phosphate, and GTP at desired concentrations.

-

Pre-incubate the reaction mixture at 30°C.

-

Initiate the reaction by adding a known amount of the yeast cell extract.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the Stopping Solution or by heat inactivation (e.g., boiling for 5 minutes).

-

Centrifuge to pellet any precipitated protein.

-

-

Quantification of GDP-Mannose:

-

Analyze the supernatant by HPLC to separate and quantify the amount of GDP-mannose produced.

-

Calculate the specific activity of the enzyme (e.g., in nmol of GDP-mannose produced per minute per mg of protein).

-

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. GDP-mannose pyrophosphorylase is essential for cell wall integrity, morphogenesis and viability of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Cell Wall Architecture in Yeast: New Structure and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucan and Mannan—Two Peas in a Pod - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Wall Assembly in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcmas.com [ijcmas.com]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Activity Assays in Yeast Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Glycosylation: An In-depth Technical Guide to the Discovery and Significance of the GDP-Mannose Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosylation, the enzymatic addition of glycans to proteins and lipids, is a fundamental post-translational modification crucial for a myriad of cellular processes. The fidelity of glycosylation is contingent upon the regulated transport of nucleotide sugars from the cytosol into the lumen of the endoplasmic reticulum (ER) and Golgi apparatus. This guide provides a comprehensive technical overview of a key player in this process: the GDP-mannose transporter. We delve into its discovery, molecular function, and profound significance in health and disease, with a particular focus on Congenital Disorders of Glycosylation (CDGs). This document outlines key experimental protocols for transporter characterization and presents quantitative data to serve as a valuable resource for researchers and professionals in the field of glycobiology and drug development.

Introduction: The Critical Role of Nucleotide Sugar Transport

The synthesis of glycoproteins and glycolipids relies on a series of enzymatic reactions that predominantly occur within the ER and Golgi.[1] The building blocks for these reactions, nucleotide sugars, are primarily synthesized in the cytosol.[1] Consequently, a family of specialized transmembrane proteins, known as nucleotide sugar transporters (NSTs), is essential for their translocation across the organellar membranes.[2] These transporters, which belong to the Solute Carrier Family 35 (SLC35), typically function as antiporters, exchanging a cytosolic nucleotide sugar for a luminal nucleoside monophosphate.[1][3]

Guanosine diphosphate-mannose (GDP-mannose) is a critical nucleotide sugar, serving as the donor for all mannose residues in N-linked glycosylation, O-linked mannosylation, C-mannosylation, and the assembly of glycosylphosphatidylinositol (GPI) anchors.[4][5] The transport of GDP-mannose from the cytosol into the Golgi and ER is therefore a linchpin in the correct synthesis of a vast array of glycoconjugates.

Discovery and Characterization of the GDP-Mannose Transporter

The first GDP-mannose transporters were identified and characterized in the yeast Saccharomyces cerevisiae and the protozoan parasite Leishmania donovani. Subsequent research has identified orthologs in various other organisms, including fungi and plants.[5] In humans, however, a dedicated GDP-mannose transporter has not yet been identified, presenting a potential therapeutic target for fungal infections, as mannose is a major component of the fungal cell wall.[1][3]

The functional characterization of these transporters has been largely dependent on two key experimental approaches: complementation assays in mutant yeast strains and in vitro transport assays using reconstituted proteoliposomes.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the GDP-mannose transporter Vrg4 from the thermophilic fungus Chaetomium thermophilum (CtVrg4), providing a valuable reference for comparative studies.

Table 1: Kinetic Parameters of CtVrg4

| Parameter | Value (μM) | Condition | Reference |

| GDP-mannose IC50 (WT) | 25.45 | Proteoliposome transport assay | [6] |

| GDP-mannose IC50 (Y310F mutant) | 47.05 | Proteoliposome transport assay | [6] |

| GDP-mannose IC50 (Δ31 C-terminal truncation) | 48 | Proteoliposome transport assay | [6] |

| GDP-mannose Kd (WT) | 74.26 | Thermal shift assay | [6] |

| GDP-mannose Kd (Y310F mutant) | 129.95 | Thermal shift assay | [6] |

| GDP-mannose Kd (Δ31 C-terminal truncation) | 58.5 | Thermal shift assay | [6] |

| GMP Kd (WT) | 143.2 | Thermal shift assay | [6] |

| GMP Kd (Y310F mutant) | 139.2 | Thermal shift assay | [6] |

| GMP Kd (Δ31 C-terminal truncation) | 63.2 | Thermal shift assay | [6] |

| GDP-mannose Km (chymotrypsin cleaved) | 32.07 | Proteoliposome transport assay | [6] |

Table 2: GDP-Mannose Levels in Human Fibroblasts

| Cell Type | GDP-Mannose (pmol/106 cells) | Condition | Reference |

| Normal Fibroblasts | 23.5 | Standard culture | [7] |

| PMM-deficient Fibroblasts | 2.3 - 2.7 | Standard culture | [7] |

| PMM-deficient Fibroblasts | ~15.5 | 1 mM mannose supplementation | [7] |

| PMI-deficient Fibroblasts | 4.6 | Standard culture | [7] |

| PMI-deficient Fibroblasts | 24.6 | 1 mM mannose supplementation | [7] |

| CDG-Ie (DPM1 deficient) Fibroblasts | Normal | Standard culture | [7] |

Experimental Protocols

Proteoliposome-Based GDP-Mannose Transport Assay

This protocol describes an in vitro method to measure the transport activity of a purified GDP-mannose transporter reconstituted into artificial lipid vesicles.

Materials:

-

Purified GDP-mannose transporter protein

-

Yeast Polar Lipids (or other suitable lipid mixture)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 2 mM MgSO4)

-

[3H]-GMP (radiolabeled substrate)

-

Unlabeled GDP-mannose (for loading and competition)

-

Liquid nitrogen

-

Extruder with 0.4 μm membrane

-

Ultracentrifuge

-

0.22 μm mixed cellulose (B213188) ester filters

-

Scintillation counter and fluid

Procedure:

-

Liposome Preparation: a. Prepare a thin film of yeast polar lipids by evaporating chloroform (B151607) using a rotary evaporator. b. Resuspend the lipid film in lipid buffer to a final concentration of 5 mg/ml. c. Subject the lipid vesicles to two freeze-thaw cycles in liquid nitrogen. d. Extrude the liposomes through a 0.4 μm filter.

-

Reconstitution of the Transporter: a. Solubilize the purified transporter in a suitable detergent. b. Mix the solubilized protein with the prepared liposomes. c. Rapidly dilute the protein-lipid mixture into a large volume of assay buffer to form proteoliposomes. d. Harvest the proteoliposomes by ultracentrifugation at >200,000 x g for 2 hours. e. Resuspend the proteoliposomes in assay buffer.

-

Transport Assay: a. Load the proteoliposomes with a high concentration of unlabeled GDP-mannose by subjecting them to several freeze-thaw cycles. b. Remove external, unloaded GDP-mannose by ultracentrifugation and resuspend the proteoliposomes in assay buffer. c. Initiate the transport reaction by adding the loaded proteoliposomes to the assay buffer containing [3H]-GMP. d. For competition assays (to determine IC50), include varying concentrations of unlabeled GDP-mannose in the external buffer. e. Incubate the reaction at 25°C for a defined period (e.g., 20 minutes). f. Stop the reaction by adding a large volume of ice-cold water and rapidly filtering the mixture through a 0.22 μm filter. g. Wash the filters three times with ice-cold water. h. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: a. Calculate the amount of [3H]-GMP transported into the proteoliposomes. b. For kinetic analysis, plot the initial rates of transport against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[8][9] c. For competition assays, plot the percentage of inhibition against the concentration of the unlabeled competitor and fit the data to determine the IC50 value.[6]

Yeast Complementation Assay

This in vivo assay assesses the function of a putative GDP-mannose transporter by its ability to rescue a growth defect in a yeast mutant strain lacking the endogenous transporter.

Materials:

-

S. cerevisiae strain deficient in the endogenous GDP-mannose transporter (e.g., vrg4Δ mutant, such as NDY5).

-

Yeast expression vector (e.g., pYES2).

-

Gene encoding the putative GDP-mannose transporter.

-

Synthetic agar (B569324) media with and without a selective agent (e.g., Hygromycin B).

-

Media containing galactose (for induction of gene expression) and glucose (as a control).

Procedure:

-

Cloning: a. Clone the gene of interest into the yeast expression vector.

-

Yeast Transformation: a. Transform the vrg4Δ yeast strain with the expression vector containing the gene of interest or an empty vector control.

-

Selection and Growth: a. Select for transformants on appropriate selection media. b. Grow overnight cultures of the transformed yeast cells.

-

Spot Assay: a. Serially dilute the overnight cultures. b. Spot the dilutions onto synthetic agar plates containing either 2% galactose (to induce expression of the cloned gene) or 2% glucose (as a non-inducing control). c. Include plates with and without the selective agent (e.g., 100 μg/mL Hygromycin B).

-

Analysis: a. Incubate the plates for 3-5 days. b. Assess the growth of the yeast spots. Rescue of the growth defect in the presence of the selective agent on galactose-containing media indicates a functional GDP-mannose transporter.[6]

Visualizing the Process: Pathways and Workflows

The N-Linked Glycosylation Pathway

The following diagram illustrates the initial stages of the N-linked glycosylation pathway in the endoplasmic reticulum, highlighting the critical role of GDP-mannose.

Caption: N-Linked Glycosylation Pathway in the ER.

Experimental Workflow for Proteoliposome Assay

This diagram outlines the major steps involved in the proteoliposome-based transport assay.

Caption: Workflow for Proteoliposome-Based Transport Assay.

Antiport Mechanism of GDP-Mannose Transporter

This diagram illustrates the antiport mechanism where the transporter exchanges cytosolic GDP-mannose for luminal GMP.

Caption: GDP-Mannose/GMP Antiport Mechanism.

Significance in Disease: Congenital Disorders of Glycosylation

Defects in the glycosylation machinery can lead to a group of rare, inherited metabolic disorders known as Congenital Disorders of Glycosylation (CDGs).[10] These disorders are multisystemic and present with a wide range of clinical symptoms, often including severe neurological impairment.[10]

Several types of CDG are caused by defects in the synthesis of GDP-mannose or its utilization in the N-linked glycosylation pathway. For instance:

-

PMM2-CDG (CDG-Ia): Caused by mutations in the phosphomannomutase 2 gene, leading to a deficiency in the conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate, a precursor for GDP-mannose synthesis.[11] This results in reduced levels of GDP-mannose.[7]

-

MPI-CDG (CDG-Ib): Results from mutations in the mannose phosphate (B84403) isomerase gene, which catalyzes the conversion of fructose-6-phosphate (B1210287) to mannose-6-phosphate.[11] This also leads to decreased GDP-mannose levels.[7]

-

ALG1-CDG (CDG-Ik): Caused by mutations in the ALG1 gene, which encodes a mannosyltransferase that uses GDP-mannose to add the first mannose residue to the dolichol-linked oligosaccharide precursor.[12]

While no human disease has been directly linked to a defect in a specific GDP-mannose transporter, the crucial role of this transporter in providing the substrate for multiple glycosylation pathways suggests that such a defect would likely be embryonic lethal.

Therapeutic Implications and Future Directions

The essential role of GDP-mannose transport in glycosylation makes the proteins that mediate this process attractive targets for therapeutic intervention. The absence of a known GDP-mannose transporter in humans, coupled with its vital role in fungi, presents a promising avenue for the development of novel antifungal drugs.[1]

For CDGs caused by deficient GDP-mannose synthesis, dietary supplementation with mannose has shown some therapeutic benefit in certain cases.[7] Mannose supplementation can bypass the enzymatic defect and increase the intracellular pool of GDP-mannose.[7]

Future research will likely focus on the identification and characterization of the human GDP-mannose transporter(s), which will be critical for understanding the full spectrum of its physiological roles and its potential involvement in human disease. Furthermore, a deeper understanding of the structure and mechanism of these transporters will facilitate the structure-based design of specific inhibitors for therapeutic purposes. The development of high-throughput screening assays will also be instrumental in identifying novel modulators of GDP-mannose transport.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical characterization of a GDP-mannose transporter from Chaetomium thermophilum | PLOS One [journals.plos.org]

- 4. Congenital disorders of glycosylation caused by defects in mannose addition during N-linked oligosaccharide assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Biochemical characterization of a GDP-mannose transporter from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation (CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Assay of nucleotide sugar transport activity (Golgi/ER transporter) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

intracellular localization of GDP-mannose synthesis

An In-depth Technical Guide on the Intracellular Localization of GDP-Mannose Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) is an essential nucleotide sugar that serves as a critical donor of mannose for a multitude of glycosylation reactions. These modifications are fundamental to protein folding, stability, and function. The synthesis of GDP-mannose is a multi-step enzymatic process, and its availability within specific cellular compartments is tightly regulated to ensure proper glycoprotein (B1211001) biosynthesis. Understanding the precise intracellular localization of this pathway is paramount for research into metabolic disorders, such as Congenital Disorders of Glycosylation (CDG), and for the development of targeted therapeutics against pathogens that rely on this pathway for survival. This guide provides a detailed overview of the subcellular location of GDP-mannose synthesis, the enzymes involved, quantitative data on its cellular pools, detailed experimental protocols for localization studies, and visualizations of the key pathways and workflows.

The GDP-Mannose Biosynthesis Pathway

The synthesis of GDP-mannose is a conserved pathway in eukaryotes that primarily occurs in the cytosol .[1] It begins with either the uptake of extracellular mannose or the conversion of fructose-6-phosphate, an intermediate of glycolysis.[2] The pathway consists of three key enzymatic steps that convert D-mannose into the activated sugar donor, GDP-mannose.[3]

The core reactions are:

-

Phosphorylation: Hexokinase (HK) phosphorylates D-mannose to produce mannose-6-phosphate (B13060355) (Man-6-P). Alternatively, phosphomannose isomerase (PMI) can generate Man-6-P from fructose-6-phosphate.[2][4]

-

Isomerization: Phosphomannomutase (PMM), particularly the PMM2 isoform in humans, catalyzes the isomerization of mannose-6-phosphate to mannose-1-phosphate (Man-1-P).[4][5] This is a critical step, and mutations in the PMM2 gene are the cause of the most common congenital disorder of glycosylation, PMM2-CDG.[6][7]

-

Activation: GDP-mannose pyrophosphorylase (GMPP), also known as mannose-1-phosphate guanylyltransferase (MPG), activates mannose-1-phosphate by reacting it with guanosine triphosphate (GTP) to form GDP-mannose and pyrophosphate.[4][8]

Once synthesized in the cytosol, GDP-mannose is then transported into the lumen of the endoplasmic reticulum (ER) and Golgi apparatus by specific GDP-mannose transporters (GMTs) to be used in glycosylation.[9]

Core Enzymes and Localization

The enzymes of the GDP-mannose synthesis pathway are primarily cytosolic, though exceptions exist in some organisms.

| Enzyme | Gene (Human) | Reaction | Primary Subcellular Localization |

| Hexokinase (HK) | HK1, HK2, HK3 | D-Mannose + ATP → Mannose-6-Phosphate + ADP | Cytosol |

| Phosphomannose Isomerase (PMI) | MPI | Fructose-6-Phosphate ↔ Mannose-6-Phosphate | Cytosol |

| Phosphomannomutase 2 (PMM2) | PMM2 | Mannose-6-Phosphate ↔ Mannose-1-Phosphate | Cytosol, Nucleus[5] |

| GDP-Mannose Pyrophosphorylase (GMPP) | GMPPB | Mannose-1-Phosphate + GTP ↔ GDP-Mannose + PPi | Cytosol |

Note: In protozoan parasites like Trypanosoma brucei, some enzymes of this pathway, including phosphomannose isomerase, have been localized to glycosomes, specialized peroxisome-like organelles.[10]

Quantitative Data on GDP-Mannose Pools

The cellular concentration of GDP-mannose is a critical factor for glycosylation efficiency. Deficiencies in its synthesis lead to severe pathological conditions. The following table summarizes key quantitative findings on cellular GDP-mannose levels.

| Cell Type / Condition | GDP-Mannose Concentration (pmol/10⁶ cells) | Key Findings | Reference |

| Normal Human Fibroblasts | ~23.5 | Baseline level in healthy cells. | [11] |

| PMM-deficient Fibroblasts (PMM2-CDG) | 2.3 - 2.7 | Drastic reduction (approx. 90%) in GDP-mannose due to the enzymatic block. | [11] |

| PMM-deficient Fibroblasts + 1 mM Mannose | ~15.5 | Mannose supplementation partially restores GDP-mannose levels. | [11] |

| PMI-deficient Fibroblasts (MPI-CDG) | 4.6 | Significant reduction in GDP-mannose. | [11] |

| PMI-deficient Fibroblasts + 1 mM Mannose | 24.6 | Mannose supplementation fully corrects GDP-mannose levels by bypassing the PMI block. | [11] |

| Control PBMCs | 15.43 ± 3.03 | Baseline level in peripheral blood mononucleated cells. | [12] |

| PMM2-CDG Patient PBMCs | 8.82 ± 3.02 | Significant reduction in patient-derived blood cells. | [12] |

Visualizations: Pathways and Workflows

Diagram 1: GDP-Mannose Synthesis Pathway

Caption: The cytosolic pathway of GDP-mannose synthesis and its transport into the ER/Golgi lumen.

Experimental Protocols

Determining the subcellular localization of the enzymes involved in GDP-mannose synthesis is crucial for understanding the regulation of glycosylation. The two primary methods employed are subcellular fractionation and immunofluorescence microscopy.

Protocol: Subcellular Fractionation by Differential Centrifugation

This biochemical technique separates cellular organelles based on their size, shape, and density, allowing for the analysis of enzyme activity or protein presence (via Western Blot) in each fraction.

Objective: To isolate nuclear, mitochondrial, microsomal (ER/Golgi), and cytosolic fractions from cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, HEK293)

-

Phosphate-buffered saline (PBS), ice-cold

-

Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, protease inhibitors)

-

Sucrose (B13894) Buffer (e.g., 250 mM sucrose in lysis buffer)

-

Dounce homogenizer

-

Refrigerated centrifuge and ultracentrifuge

-

Bradford assay reagents for protein quantification

Workflow Diagram: Subcellular Fractionation

Caption: Workflow for isolating cellular compartments using differential centrifugation.

Procedure:

-

Cell Harvest: Harvest cultured cells and wash them twice with ice-cold PBS, pelleting at 500 x g for 5 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer and incubate on ice for 15-20 minutes to allow cells to swell. Lyse the cells using a Dounce homogenizer with 10-20 strokes.[13] Monitor lysis under a microscope.

-

Nuclear Fractionation: Transfer the lysate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.[14]

-

Supernatant (S1): Carefully collect the supernatant, which contains the cytoplasm and other organelles.

-

Pellet (P1): This is the crude nuclear fraction. Wash the pellet with sucrose buffer and re-centrifuge to improve purity.

-

-

Mitochondrial Fractionation: Centrifuge the S1 fraction at 10,000 x g for 20 minutes at 4°C.[15]

-

Supernatant (S2): Collect the supernatant, containing cytosol and microsomes.

-

Pellet (P2): This pellet contains the mitochondria.

-

-

Microsomal and Cytosolic Fractionation: Transfer the S2 fraction to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C.[15]

-

Supernatant (S3): This is the final cytosolic fraction.

-

Pellet (P3): This pellet contains the microsomes (fragments of ER and Golgi).

-

-

Analysis: Determine the protein concentration of each fraction. Analyze the presence of target enzymes (e.g., PMM2, GMPP) in each fraction by Western blotting, using known organelle markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, GM130 for Golgi, and GAPDH for cytosol) to validate the purity of the fractions.

Protocol: Immunofluorescence Microscopy

This cell imaging technique uses antibodies to visualize the location of a specific protein within a cell, providing spatial context that complements biochemical data.

Objective: To visualize the intracellular localization of a target enzyme (e.g., PMM2) in cultured cells.

Materials:

-

Cells grown on glass coverslips

-

Paraformaldehyde (PFA) 4% in PBS (Fixative)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS)

-

Primary antibody (e.g., Rabbit anti-PMM2)

-

Fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Confocal microscope

Workflow Diagram: Immunofluorescence

Caption: Step-by-step workflow for protein localization via immunofluorescence.

Procedure:

-

Cell Culture: Seed cells on sterile glass coverslips in a petri dish and grow to 60-80% confluency.

-

Fixation: Gently wash cells with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature. This cross-links proteins and preserves cell structure.

-

Permeabilization: Wash 3 times with PBS. Add Permeabilization Buffer for 10 minutes. This allows antibodies to access intracellular epitopes.

-

Blocking: Wash 3 times with PBS. Incubate with Blocking Buffer for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody: Incubate the coverslips with the primary antibody diluted in Blocking Buffer, typically overnight at 4°C in a humidified chamber.

-

Secondary Antibody: Wash 3 times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash 3 times with PBS. Incubate with DAPI for 5 minutes to stain the nucleus. Wash once more. Mount the coverslip onto a microscope slide using a drop of mounting medium.

-

Imaging: Analyze the sample using a confocal microscope. The fluorescence pattern will reveal the subcellular location of the target protein. For confirmation, co-staining with a known organelle marker can be performed.[16]

Implications for Drug Development

The essentiality of GDP-mannose makes its biosynthetic pathway an attractive target for antimicrobial and anticancer drug development.[17]

-

Antifungal/Antiparasitic Agents: Many pathogens, such as Leishmania, rely on mannose-containing glycoconjugates for virulence and survival.[2] Inhibitors of enzymes like GDP-mannose pyrophosphorylase (GDP-MP) are being investigated as specific therapeutic agents.[2]

-

Antibacterial Agents: In bacteria like Pseudomonas aeruginosa, GDP-mannose is a precursor for alginate, a key component of the biofilm that contributes to antibiotic resistance. Targeting GDP-mannose dehydrogenase (GMD) can disrupt biofilm formation and restore antibiotic sensitivity.[18][19]

-

Anticancer Research: Aberrant glycosylation is a hallmark of cancer, affecting cell adhesion, invasion, and metastasis. Modulating GDP-mannose availability could interfere with these processes, offering a potential strategy for cancer therapy.[17]

By understanding the precise location and regulation of GDP-mannose synthesis, researchers can design more effective and specific inhibitors that target these critical cellular processes.

References

- 1. flybase.org [flybase.org]

- 2. GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | Synthesis of GDP-mannose [reactome.org]

- 4. benchchem.com [benchchem.com]

- 5. PMM2 - Wikipedia [en.wikipedia.org]

- 6. Phosphomannomutase 2-congenital disorder of glycosylation: exploring the role of N-glycosylation on the endocrine axes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synaptic roles for phosphomannomutase type 2 in a new Drosophila congenital disorder of glycosylation disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mannose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]

- 9. GDP-mannose transporter paralogues play distinct roles in polarized growth of Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The de novo and salvage pathways of GDP-mannose biosynthesis are both sufficient for the growth of bloodstream-form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation (CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeted metabolomic evaluation of peripheral blood mononucleated cells from patients with PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. Subcellular Fractionation [labome.com]

- 15. Subcellular fractionation protocol [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. GDP-Mannose Inhibitor Development Service - CD BioGlyco [bioglyco.com]

- 18. The GDP-Mannose Dehydrogenase of Pseudomonas aeruginosa: An Old and New Target to Fight against Antibiotics Resistance of Mucoid Strains | MDPI [mdpi.com]

- 19. pubs.rsc.org [pubs.rsc.org]

The Crucial Role of GDP-Mannose in Leishmania Parasite Survival: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Guanosine (B1672433) diphosphate-mannose (GDP-mannose) is an essential precursor for the biosynthesis of a vast array of mannose-containing glycoconjugates that are critical for the survival and virulence of the protozoan parasite Leishmania. These glycoconjugates, including lipophosphoglycan (LPG), proteophosphoglycans (PPGs), and glycosylphosphatidylinositol (GPI) anchors, play pivotal roles in host-parasite interactions, immune evasion, and the overall pathogenesis of leishmaniasis. This technical guide provides an in-depth exploration of the biosynthesis, transport, and utilization of GDP-mannose in Leishmania, highlighting its significance as a key therapeutic target. We present a comprehensive overview of the enzymes involved in the GDP-mannose metabolic pathway, detailed experimental protocols for their study, and a summary of known inhibitors. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to combat this neglected tropical disease.

Introduction

Leishmaniasis, a vector-borne disease caused by parasites of the genus Leishmania, poses a significant global health burden. The parasite's ability to establish and maintain infection within its mammalian host is intrinsically linked to a dense cell surface glycocalyx, which is rich in mannose-containing molecules.[1] The biosynthesis of these vital glycoconjugates is entirely dependent on the availability of GDP-mannose, the activated form of mannose.[2] While the synthesis of GDP-mannose is not essential for the in vitro viability of Leishmania promastigotes, it is absolutely critical for the parasite's virulence and its ability to survive within the harsh environment of the host macrophage.[3] This dependency makes the GDP-mannose metabolic pathway a highly attractive target for the development of novel anti-leishmanial chemotherapeutics.

The GDP-Mannose Biosynthesis Pathway

The synthesis of GDP-mannose in Leishmania originates from fructose-6-phosphate (B1210287), an intermediate of glycolysis. The pathway involves three key enzymatic steps:

-

Phosphomannose Isomerase (PMI): This enzyme catalyzes the reversible conversion of fructose-6-phosphate to mannose-6-phosphate (B13060355).[4] Gene deletion studies in Leishmania mexicana have shown that while PMI is not essential for parasite growth in mannose-rich media, its absence leads to an inability to synthesize essential phosphoglycans and a significant reduction in virulence.[4]

-

Phosphomannomutase (PMM): PMM catalyzes the isomerization of mannose-6-phosphate to mannose-1-phosphate.[5] Similar to PMI, the deletion of the PMM gene in Leishmania results in a loss of virulence, underscoring its importance in the infective stage of the parasite.[5]

-

GDP-Mannose Pyrophosphorylase (GDP-MP): This is the final and committing step in the pathway, where GDP-MP catalyzes the reaction between mannose-1-phosphate and guanosine triphosphate (GTP) to produce GDP-mannose and pyrophosphate.[3][6] GDP-MP is a cytoplasmic enzyme and has been extensively validated as a prime drug target in Leishmania.[2][3][7] Knockout of the GDP-MP gene in L. mexicana results in parasites that are unable to cause infection in mice or survive within macrophages in vitro.[6]

Transport and Utilization of GDP-Mannose

Following its synthesis in the cytoplasm, GDP-mannose is transported into the lumen of the Golgi apparatus by a specific nucleotide-sugar transporter, LPG2.[8][9][10][11] This transporter is a multi-specific, hexameric complex that also transports other nucleotide sugars like GDP-arabinose and GDP-fucose.[8][12] The transport of GDP-mannose into the Golgi is an antiport mechanism, coupled with the export of GMP.[8][12]

Inside the Golgi, GDP-mannose serves as the donor substrate for a variety of mannosyltransferases, which catalyze the addition of mannose residues to nascent glycoconjugates. These molecules are essential for the parasite's survival and infectivity:

-

Lipophosphoglycan (LPG): The most abundant surface glycoconjugate on promastigotes, LPG is crucial for the parasite's survival in the sandfly vector and for the initial stages of macrophage infection.[10][13]

-

Proteophosphoglycans (PPGs): These are secreted or membrane-bound proteins that are heavily glycosylated with phosphoglycans, contributing to the protective glycocalyx.[1]

-

Glycosylphosphatidylinositol (GPI) anchors: GPI anchors are used to attach a wide range of proteins to the cell surface, including the major surface protease gp63.[14][15]

-

N-glycans: N-linked glycans are important for the proper folding and function of many glycoproteins.[1]

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in GDP-Mannose Metabolism

| Enzyme | Organism | Substrate | Km (µM) | Reference |

| GDP-Mannose Pyrophosphorylase (GDP-MP) | L. infantum | Mannose-1-Phosphate | 15 | [6] |

| GTP | 18 | [6] | ||

| Human | Mannose-1-Phosphate | ~7 | [6] | |

| GTP | ~7 | [6] | ||

| Golgi GDP-Mannose Transporter (LPG2) | L. donovani | GDP-Mannose | 0.3 | [9] |

| Transfected Mammalian Cells | GDP-Mannose | 12.2 | [8][12] | |

| Leishmania | GDP-Mannose | 6.9 | [8][12] |

Table 2: Inhibitory Activities of Compounds against Leishmania GDP-Mannose Pyrophosphorylase (GDP-MP)

| Compound | Leishmania Species | GDP-MP IC50 (µM) | Intramacrophage Amastigote IC50 (µM) | Reference |

| Compound A (Piperazinyl quinoline (B57606) derivative) | L. major | 0.58 | 21.9 | [2] |

| L. mexicana | - | 30-50 | [2] | |

| L. donovani | - | 12-28 | [2] | |

| Compound B | L. donovani | - | >94 (SI) | [2] |

| L. mexicana | - | 1.5 - 8.6 | [2] | |

| Compound 3 (Quinoline derivative) | L. major | <1 (most potent) | 21.9 | [16][17] |

| Oncostemonol D | L. infantum | Micromolar range | >50 | [18] |

| Compound 7 (Anacardic acid) | L. infantum | 16.9 | - | [18] |

| Compound 8 (Anacardic acid) | L. infantum | 9.8 | - | [18] |

| Compound 9 | L. infantum | 11.0 | Mild activity | [18] |

| Compound 10 | L. infantum | 14.1 | Mild activity | [18] |

SI: Selectivity Index

Experimental Protocols

GDP-Mannose Pyrophosphorylase (GDP-MP) Activity Assay

This colorimetric assay is suitable for high-throughput screening of GDP-MP inhibitors.[3]

Principle: The assay measures the production of pyrophosphate (PPi) from the GDP-MP-catalyzed reaction. The PPi is then hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate (B84403) (Pi), which is detected by a phosphate sensor.

Materials:

-

Recombinant Leishmania GDP-MP

-

Mannose-1-phosphate (M-1-P)

-

Guanosine triphosphate (GTP)

-

Inorganic pyrophosphatase

-

Phosphate sensor (e.g., Malachite Green-based reagent)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

Procedure:

-

Prepare a reaction mixture containing assay buffer, M-1-P, GTP, and inorganic pyrophosphatase.

-

Add the test compound (inhibitor) at various concentrations.

-

Initiate the reaction by adding recombinant GDP-MP.

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 20-30 minutes).[6]

-

Stop the reaction and add the phosphate sensor reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Generation of Leishmania Gene Knockout Mutants

Two primary methods are used for generating gene knockouts in Leishmania:

5.2.1. Targeted Gene Replacement via Homologous Recombination: This traditional method involves replacing the target gene with a drug resistance marker.[19]

Procedure:

-

Construct a targeting cassette containing a drug resistance gene (e.g., neomycin or hygromycin resistance) flanked by sequences homologous to the upstream and downstream regions of the target gene.

-

Transfect Leishmania promastigotes with the targeting cassette via electroporation.[20]

-

Select for transformants using the appropriate drug.

-

Since Leishmania is diploid, two rounds of transfection and selection with different drug markers are required to generate a null mutant.[21]

-

Confirm the gene knockout by PCR and/or Southern blotting.

5.2.2. CRISPR-Cas9 Mediated Gene Editing: This newer method offers a more rapid and efficient way to generate gene knockouts.[22][23]

Procedure:

-

Utilize a Leishmania cell line stably expressing Cas9 nuclease and T7 RNA polymerase.

-

Design single guide RNAs (sgRNAs) targeting the gene of interest. An online tool like LeishGEdit.net can be used for primer design.[22]

-

Generate templates for sgRNA transcription and drug-selectable editing cassettes by PCR.

-

Co-transfect the Cas9-expressing Leishmania with the sgRNA templates and editing cassettes.

-

Select for mutants using the appropriate drugs.

-

Verify the gene knockout by PCR and sequencing.

In Vitro Macrophage Infection Assay

This assay is used to assess the virulence of Leishmania mutants and the efficacy of anti-leishmanial compounds on the intracellular amastigote stage.[24][25][26]

Procedure:

-

Culture a suitable macrophage cell line (e.g., J774, THP-1) or primary macrophages (e.g., bone marrow-derived macrophages) in a multi-well plate and allow them to adhere.[24][25]

-

Infect the macrophages with stationary-phase Leishmania promastigotes at a defined multiplicity of infection (MOI).[24][26]

-

Incubate to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Wash away extracellular parasites.

-

For drug screening, add the test compounds at various concentrations.

-

Incubate for a further period (e.g., 48-72 hours).

-

Fix and stain the cells (e.g., with Giemsa stain).

-

Quantify the infection by microscopy, determining the percentage of infected macrophages and the number of amastigotes per macrophage.

Conclusion

The GDP-mannose metabolic pathway is a linchpin in the biology of Leishmania, directly fueling the synthesis of a plethora of glycoconjugates that are indispensable for the parasite's virulence and survival within the host. The enzymes of this pathway, particularly GDP-mannose pyrophosphorylase, represent validated and highly promising targets for the development of new anti-leishmanial drugs. The significant differences between the Leishmania and human GDP-MP enzymes offer a window for the design of parasite-specific inhibitors with minimal host toxicity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this critical pathway and to accelerate the discovery of novel and effective therapies against leishmaniasis.

References

- 1. researchgate.net [researchgate.net]

- 2. GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Properties of GDP-mannose pyrophosphorylase, a critical enzyme and drug target in Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of phosphomannose isomerase in Leishmania mexicana glycoconjugate synthesis and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of Leishmania mexicana phosphomannomutase highlights similarities with human isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural insights into selective inhibition of leishmanial GDP-mannose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Leishmania GDP-mannose transporter is an autonomous, multi-specific, hexameric complex of LPG2 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Golgi GDP-mannose uptake requires Leishmania LPG2. A member of a eukaryotic family of putative nucleotide-sugar transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leishmania lipophosphoglycan: how to establish structure-activity relationships for this highly complex and multifunctional glycoconjugate? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Leishmania lipophosphoglycan: how to establish structure-activity relationships for this highly complex and multifunctional glycoconjugate? [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Glycoconjugates in Leishmania infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Surface determinants of Leishmania parasites and their role in infectivity in the mammalian host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitors of Leishmania GDP-Mannose Pyrophosphorylase Identified by High-Throughput Screening of Small-Molecule Chemical Library - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Alkyl-Resorcinol Derivatives as Inhibitors of GDP-Mannose Pyrophosphorylase with Antileishmanial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The genetic toolbox for Leishmania parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Generation of a CRISPR/Cas9-Based Vector Specific for Gene Manipulation in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 21. One-step generation of double-allele gene replacement mutants in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. LeishGEdit: A Method for Rapid Gene Knockout and Tagging Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. med.nyu.edu [med.nyu.edu]

- 25. benchchem.com [benchchem.com]

- 26. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites [jove.com]

The Central Role of GDP-Mannose as a Precursor for Nucleotide Sugar Diversity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Guanosine diphosphate (B83284) mannose (GDP-mannose) stands as a critical nexus in cellular glycan biosynthesis, serving as the primary precursor for a variety of other nucleotide sugars. These downstream products are essential for the synthesis of a vast array of glycoconjugates that mediate fundamental biological processes, from cell-cell recognition and signaling to immune responses and microbial pathogenesis. Consequently, the enzymatic pathways that orchestrate the conversion of GDP-mannose are of profound interest for understanding disease mechanisms and for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the biosynthesis of key nucleotide sugars derived from GDP-mannose, complete with quantitative data, detailed experimental protocols, and visual representations of the core metabolic and experimental workflows.

Biosynthetic Pathways Originating from GDP-Mannose

GDP-mannose is enzymatically converted into several other nucleotide sugars, each with distinct roles in glycosylation. The primary pathways detailed herein are the biosynthesis of GDP-L-fucose, GDP-D-rhamnose, GDP-D-mannuronic acid, and GDP-L-galactose.

The De Novo Pathway of GDP-L-Fucose Biosynthesis

The de novo synthesis of GDP-L-fucose from GDP-D-mannose is a two-step enzymatic process that is the principal source of cellular GDP-L-fucose, contributing to approximately 90% of the total pool.[1] This pathway is crucial for the fucosylation of glycans, a modification implicated in a multitude of physiological and pathological processes.

The conversion is catalyzed by two key enzymes:

-

GDP-mannose 4,6-dehydratase (GMD) : This enzyme initiates the pathway by converting GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose.[2]

-

GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX protein or TSTA3) : This bifunctional enzyme then catalyzes the epimerization and subsequent NADPH-dependent reduction of the intermediate to yield the final product, GDP-L-fucose.[1]

The pathway is subject to feedback inhibition by the final product, GDP-L-fucose, which acts as a competitive inhibitor of GMD.[2]

Caption: De Novo Biosynthesis of GDP-L-Fucose from GDP-D-Mannose.

Biosynthesis of GDP-D-Rhamnose

The biosynthesis of GDP-D-rhamnose, a key component of bacterial cell walls and some plant glycans, also proceeds from GDP-D-mannose in a two-step enzymatic pathway.

The enzymes involved are:

-

GDP-mannose 4,6-dehydratase (GMD) : The same enzyme that initiates GDP-L-fucose synthesis, highlighting a crucial branch point in nucleotide sugar metabolism.

-

GDP-4-keto-6-deoxy-D-mannose reductase (RMD) : This enzyme catalyzes the reduction of the GDP-4-keto-6-deoxy-D-mannose intermediate to form GDP-D-rhamnose.

Caption: Biosynthesis of GDP-D-Rhamnose from GDP-D-Mannose.

Biosynthesis of GDP-D-Mannuronic Acid

GDP-D-mannuronic acid is a precursor for the synthesis of alginate, a polysaccharide with significant industrial and biomedical applications, and is also found in the cell walls of certain bacteria. Its synthesis from GDP-D-mannose is a direct oxidation reaction.

This conversion is catalyzed by a single enzyme:

-

GDP-mannose dehydrogenase (GMD) : This enzyme catalyzes the irreversible NAD+-dependent oxidation of GDP-D-mannose to GDP-D-mannuronic acid.[3] It is a key regulatory point in alginate biosynthesis in organisms like Pseudomonas aeruginosa.[4]

Caption: Biosynthesis of GDP-D-Mannuronic Acid from GDP-D-Mannose.

Biosynthesis of GDP-L-Galactose

GDP-L-galactose is an important intermediate in the biosynthesis of vitamin C (ascorbic acid) in plants and is also found in the lipopolysaccharides of some bacteria.[5] Its synthesis from GDP-D-mannose involves a complex epimerization reaction.

The key enzyme in this pathway is:

-

GDP-mannose 3,5-epimerase (GME) : This enzyme catalyzes the reversible conversion of GDP-D-mannose to GDP-L-galactose through a double epimerization at the C3 and C5 positions of the mannose residue.[5][6]

Caption: Biosynthesis of GDP-L-Galactose from GDP-D-Mannose.

Quantitative Data on Key Enzymes

The efficiency and regulation of these biosynthetic pathways are governed by the kinetic properties of the involved enzymes. A summary of key kinetic parameters is presented below.

| Enzyme | Organism | Substrate | Km | kcat | Reference |

| GDP-mannose 4,6-dehydratase (GMD) | Escherichia coli | GDP-D-mannose | 23 µM | 0.8 s-1 | [2] |

| GDP-mannose 4,6-dehydratase (GMD) | Human | GDP-D-mannose | - | - | [7] |

| GDP-fucose synthetase (FX protein) | Human | GDP-4-keto-6-deoxy-D-mannose | - | - | [8] |

| GDP-mannose dehydrogenase (GMD) | Pseudomonas aeruginosa | GDP-D-mannose | 13 µM (high affinity site), 3 mM (low affinity site) | - | [9] |

| GDP-mannose dehydrogenase (GMD) | Ectocarpus siliculosus | GDP-D-mannose | 95 µM | - | [10] |

| GDP-mannose dehydrogenase (GMD) | Ectocarpus siliculosus | NAD+ | 86 µM | - | [10] |

Note: A comprehensive set of kinetic data is not always available in the literature for all enzymes and organisms. The table reflects the available information from the cited sources.

Experimental Protocols

The study of GDP-mannose-dependent biosynthetic pathways relies on a variety of experimental techniques to purify enzymes, measure their activity, and quantify the nucleotide sugar products.

General Workflow for Enzyme Characterization

A typical workflow for the characterization of an enzyme involved in GDP-mannose conversion is outlined below.

Caption: General Workflow for Characterizing GDP-Mannose Converting Enzymes.

Protocol for GDP-mannose 4,6-dehydratase (GMD) Activity Assay

This protocol is adapted from a method based on the release of tritium (B154650) from a radiolabeled substrate.[11]

Materials:

-

GDP-D-[5-3H]mannose (substrate)

-

Purified GMD enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dowex-1-formate resin

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a known amount of purified GMD enzyme, and GDP-D-[5-3H]mannose.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period.

-

Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Apply the reaction mixture to a small column of Dowex-1-formate resin. This will bind the charged GDP-mannose and its product, while the released 3H2O will flow through.

-

Collect the flow-through and measure the radioactivity using a scintillation counter.

-

The amount of tritium released is directly proportional to the GMD activity.

Protocol for GDP-mannose Dehydrogenase (GMD) Activity Assay

This protocol is a continuous spectrophotometric assay that monitors the production of NADH.[9]

Materials:

-

Purified GDP-mannose dehydrogenase enzyme

-

GDP-D-mannose (substrate)

-

NAD+ (cofactor)

-

Reaction buffer (e.g., 0.2 M glycyl-glycine, pH 8.5, containing 10 mM MgSO4)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer, NAD+, and GDP-D-mannose at various concentrations.

-

Initiate the reaction by adding a known amount of the purified GMD enzyme.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

Kinetic parameters can be determined by measuring the initial rates at different substrate concentrations and fitting the data to the Michaelis-Menten equation.

Analysis of Nucleotide Sugars by HPLC and Mass Spectrometry

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are powerful techniques for the separation and quantification of nucleotide sugars.[12][13]

General Workflow for Nucleotide Sugar Analysis:

Caption: Workflow for the Analysis of Nucleotide Sugars.

Sample Preparation:

-

Harvest cells or tissues and quench metabolic activity rapidly, often by using cold solvents.

-

Extract nucleotide sugars using methods such as perchloric acid precipitation or chloroform/methanol extraction.[14]

-

Include an internal standard for accurate quantification.

Chromatographic Separation:

-

Porous Graphitic Carbon (PGC) Columns: These columns provide excellent separation of nucleotide sugars.[12]

-

Mixed-Mode Columns: Columns combining reversed-phase and anion-exchange properties can also effectively separate structurally similar nucleotide sugars like GDP-mannose and GDP-fucose.[15]

Detection and Quantification:

-

UV-Vis Detection: The nucleotide portion of the molecules allows for detection by UV absorbance, typically around 260 nm.

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides high sensitivity and specificity for the identification and quantification of nucleotide sugars, often using multiple reaction monitoring (MRM).[12]

Significance in Disease and Drug Development

The pathways converting GDP-mannose to other nucleotide sugars are critical for the viability and pathogenicity of many organisms, making them attractive targets for drug development.

-

Anti-Bacterial and Anti-Fungal Therapies: The enzymes involved in the synthesis of GDP-D-rhamnose and GDP-D-mannuronic acid are essential for the cell wall integrity of many pathogenic bacteria. Inhibitors of these enzymes could represent a new class of antibiotics.

-

Cancer and Inflammation: Fucosylation, which is dependent on the de novo synthesis of GDP-L-fucose, is often altered in cancer and inflammatory diseases. The enzymes in this pathway are therefore potential targets for therapeutic intervention to modulate these processes.

-

Congenital Disorders of Glycosylation (CDGs): Deficiencies in the enzymes that synthesize or interconvert nucleotide sugars can lead to severe genetic disorders. Understanding these pathways is crucial for the diagnosis and potential treatment of these conditions.

The development of specific inhibitors for enzymes like GDP-mannose dehydrogenase is an active area of research, with the goal of creating novel therapeutics to combat infectious diseases and other conditions where aberrant glycosylation plays a role.[16]

References

- 1. search.library.ucr.edu [search.library.ucr.edu]

- 2. Structural and kinetic analysis of Escherichia coli GDP-mannose 4,6 dehydratase provides insights into the enzyme's catalytic mechanism and regulation by GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [mospace.umsystem.edu]

- 4. GDP-mannose dehydrogenase is the key regulatory enzyme in alginate biosynthesis in Pseudomonas aeruginosa: evidence from metabolite studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural and enzymatic characterization of human recombinant GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Dissection of the Reaction of Human GDP-l-Fucose Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Characterization of GDP-mannose dehydrogenase from the brown alga Ectocarpus siliculosus providing the precursor for the alginate polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An assay for GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sugar nucleotide quantification using multiple reaction monitoring liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-performance liquid chromatographic study of GDP-mannose and GDP-fucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. zodiaclifesciences.com [zodiaclifesciences.com]

- 16. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Regulation of Cellular GDP-Mannose Concentration

Audience: Researchers, scientists, and drug development professionals.

Executive Summary